Cas no 89291-74-7 (Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate)

Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate is a specialized organophosphonate compound featuring a dioxolane-protected ketone moiety and a benzyloxyacetyl group. Its stereochemically defined (4r,5s) configuration enhances selectivity in synthetic applications, particularly in asymmetric synthesis and chiral intermediate preparation. The phosphonate group offers versatility as a precursor for Horner-Wadsworth-Emmons reactions, enabling efficient olefination. The benzyloxyacetyl and dioxolane functionalities provide stability while allowing controlled deprotection for further derivatization. This compound is valuable in pharmaceutical and fine chemical synthesis, where precise stereocontrol and functional group compatibility are critical. Its well-defined structure ensures reproducibility in complex multi-step syntheses.
Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate structure
89291-74-7 structure
Product Name:Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
CAS No:89291-74-7
MF:C18H25O8P
MW:400.360067129135
CID:2156130
PubChem ID:14217557
Update Time:2025-06-10

Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Chemical and Physical Properties

Names and Identifiers

    • Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
    • 1-[(4R,5S)-2,2-dimethyl-5-(2-phenylmethoxyacetyl)-1,3-dioxolan-4-yl]-2-methyl-2-phosphonatopropan-1-one
    • 89291-74-7
    • DB-254493
    • dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl 1,3-dioxolan-4-yl)-2-oxoethylphosphonate
    • 1-[(4S,5R)-5-(2-dimethoxyphosphorylacetyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanone
    • DIMETHYL (2-((4R,5S)-5-(2-(BENZYLOXY)ACETYL)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)-2-OXOETHYL)PHOSPHONATE
    • dimethyl2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
    • Inchi: 1S/C18H25O8P/c1-18(2)25-16(14(19)11-24-10-13-8-6-5-7-9-13)17(26-18)15(20)12-27(21,22-3)23-4/h5-9,16-17H,10-12H2,1-4H3/t16-,17+/m1/s1
    • InChI Key: OPIWQZCHFPMETL-SJORKVTESA-N
    • SMILES: C([C@@H]1OC(C)(C)O[C@@H]1C(=O)COCC1C=CC=CC=1)(=O)CP(=O)(OC)OC

Computed Properties

  • Exact Mass: 400.12870475g/mol
  • Monoisotopic Mass: 400.12870475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 562
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 97.4Ų

Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057398-100mg
dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
89291-74-7 98%
100mg
¥ƚůǨŤƧ 2023-07-25

Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
1.2 Reagents: tert-Butanol
Reference
Convenient oxidations of carbohydrate derived lactols and of ε-hydroxy-β-ketophosphonates
Csuk, Rene; Doerr, Petra, Journal of Carbohydrate Chemistry, 1995, 14(1), 35-44

Production Method 2

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Dichloromethane ,  Pyridine
Reference
Total synthesis of (-)-neplanocin A
Marquez, Victor E.; Lim, Mu Ill; Tseng, Christopher K. H.; Markovac, Anica; Priest, Matthew A.; et al, Journal of Organic Chemistry, 1988, 53(24), 5709-14

Production Method 3

Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
1.2 Reagents: tert-Butanol
1.3 Solvents: Diethyl ether
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Solvents: Diethyl ether
Reference
Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1
Csuk, Rene; Dorr, Petra; Kuhn, Martin; Krieger, Claus; Antipin, Mikhael Y., Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078

Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Raw materials

Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Preparation Products

Additional information on Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate

Introduction to Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate (CAS No. 89291-74-7)

Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate, identified by its CAS number 89291-74-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of phosphonate esters, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of enzyme inhibitors and chiral auxiliaries. The unique structural features of this molecule, including its dioxolane ring system and phosphonate functionality, make it a promising candidate for further exploration in drug discovery and molecular recognition.

The< strong> dioxolane ring present in this compound is a key structural motif that contributes to its stability and reactivity. Dioxolane rings are commonly found in natural products and synthetic intermediates due to their ability to form stable five-membered heterocyclic structures. In this context, the< strong> (4R,5S)-configuration of the dioxolane ring adds an additional layer of stereochemical complexity, which is crucial for the development of enantiomerically pure pharmaceuticals. The< strong> benzyloxy acetyl side chain further enhances the molecular complexity, providing a site for post-synthetic modifications and functionalization.

The< strong> phosphonate group is another critical feature of this compound. Phosphonate esters are known for their ability to act as potent inhibitors of various enzymes by mimicking the natural substrates or transition states. This property makes them valuable tools in the development of therapeutic agents targeting metabolic pathways and enzymatic processes. The< strong> 2-oxoethyl moiety attached to the phosphonate group introduces additional reactivity and potential for further derivatization, expanding the scope of applications for this compound.

In recent years, there has been a growing interest in the development of chiral phosphonate esters due to their role in asymmetric synthesis and catalysis. The< strong> (4R,5S)-configuration of the dioxolane ring in this compound makes it an excellent candidate for studies involving enantioselective synthesis and catalytic processes. Researchers have been exploring the use of such chiral phosphonates as ligands in transition metal-catalyzed reactions, where they can facilitate high-yielding enantioselective transformations.

The< strong> benzyloxy acetyl group also plays a significant role in modulating the reactivity and solubility of the compound. This side chain can be easily modified or removed through various chemical transformations, allowing for tailored molecular architectures suitable for specific applications. For instance, it can be used to enhance solubility in polar solvents or to introduce additional functional groups that interact with biological targets.

In the realm of medicinal chemistry, this compound has shown promise as a precursor for the synthesis of novel pharmacophores. The combination of the< strong> dioxolane ring,< strong> phosphonate group, and< strong> benzyloxy acetyl side chain provides a rich scaffold for designing molecules with desired biological activities. Recent studies have demonstrated its utility in generating derivatives with potential applications as enzyme inhibitors or modulators of signaling pathways.

The< strong> 2-oxoethyl moiety attached to the phosphonate group offers another avenue for structural diversification. This group can be functionalized through oxidation or reduction reactions, leading to diverse chemical entities with distinct properties. Such modifications are essential for optimizing pharmacokinetic profiles and improving target specificity in drug design.

The synthesis of< strong> Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as protected amino acids or aldehydes derived from natural products. These intermediates are then subjected to sequential reactions involving stereoselective acylation, phosphorylation, and cyclization to form the final product.

The stereochemical integrity of the< strong> (4R,5S)-configuration is maintained throughout these synthetic steps through careful control of reaction conditions and selection of appropriate catalysts or reagents. This level of precision is crucial for ensuring that only one enantiomer is produced, which is often necessary for pharmaceutical applications where enantiomeric purity is critical.

The< strong> benzyloxy acetyl group is introduced during later stages of synthesis to provide additional functionality without compromising the core structure. This step often involves selective coupling reactions that require advanced techniques such as transition metal catalysis or organometallic chemistry.

The final product,< strong Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate, exhibits unique physicochemical properties that make it suitable for various applications. Its solubility profile allows it to be dissolved in common organic solvents used in pharmaceutical formulations, while its stability under different storage conditions ensures long-term viability.

In conclusion,< strong Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate, CAS No.< strong >89291-74-7, is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure featuring a< strong >dioxolane ring,< strong > phosphonate group, and< strong > benzyloxy< string > acetyl side chain positions it as a valuable building block for innovative drug discovery efforts. As research continues to uncover new applications and synthetic strategies involving this compound,< it will undoubtedly play an important role in advancing our understanding and manipulation of complex molecular systems. article > response >

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm